![molecular formula C11H15N3S B1483129 1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2098078-45-4](/img/structure/B1483129.png)
1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Overview
Description
1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine, commonly known as ETP-NMM, is an organic compound that has recently been studied for its potential applications in scientific research. ETP-NMM is a derivative of pyrazole, a five-membered ring with three nitrogen atoms and two carbon atoms. This compound has been found to have a variety of biochemical and physiological effects, which makes it a promising compound for use in laboratory experiments. In
Scientific Research Applications
Anti-Tumor Agents : A study synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing potential as anti-tumor agents against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
Antidepressant Activity : Another research synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, evaluating their antidepressant and neurotoxicity screening. One compound in particular showed promising antidepressant activity (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial and Anticancer Agents : A series of novel pyrazole derivatives were synthesized and showed significant antimicrobial and anticancer activities, some even exhibiting higher activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Agents : Celecoxib derivatives, including the pyrazol-1-yl moiety, were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds displayed modest inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013).
Antimicrobial Activity : A novel chitosan Schiff base based on heterocyclic moieties, including the pyrazole derivative, was synthesized and showed significant antimicrobial activity (Hamed et al., 2020).
Potential Antipsychotic Agents : A study focused on synthesizing a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, aiming to develop novel antipsychotic agents. These compounds showed promising profiles in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common structure in many biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some thiophene derivatives are known to act as inhibitors or blockers of certain cellular receptors or enzymes . .
Biochemical Pathways
Thiophene derivatives can potentially affect a variety of biochemical pathways due to their diverse pharmacological properties . The specific pathways affected by this compound would depend on its targets and mode of action.
properties
IUPAC Name |
1-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-3-14-7-10(6-12-2)11(13-14)9-4-5-15-8-9/h4-5,7-8,12H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFDVKUYQINHPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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